molecular formula C27H20N4O8S B11969965 ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11969965
M. Wt: 560.5 g/mol
InChI Key: SCGVGNZBLCFBBM-HYARGMPZSA-N
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Description

Ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as nitrophenyl, furyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiazole and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro groups are introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Furyl Substitution: The furyl group is introduced through a condensation reaction with furfural or a similar derivative.

    Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Substituted thiazolopyrimidines with various functional groups.

Scientific Research Applications

Ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cancer cell growth. The nitrophenyl groups may also play a role in the compound’s ability to generate reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound is unique due to its specific substitution pattern and the presence of both nitrophenyl and furyl groups.

    Other Thiazolopyrimidines: Compounds with similar core structures but different substituents, such as those with alkyl or aryl groups instead of nitrophenyl and furyl groups.

Uniqueness

The uniqueness of ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its combination of functional groups, which confer specific electronic and steric properties. This makes it a valuable compound for targeted research in medicinal chemistry and material science.

Properties

Molecular Formula

C27H20N4O8S

Molecular Weight

560.5 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20N4O8S/c1-3-38-26(33)23-15(2)28-27-29(24(23)16-7-6-8-17(13-16)30(34)35)25(32)22(40-27)14-18-11-12-21(39-18)19-9-4-5-10-20(19)31(36)37/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

SCGVGNZBLCFBBM-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])S2)C

Origin of Product

United States

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